molecular formula C9H8BrNO3 B14831933 2-Bromo-4-cyclopropoxy-1-nitrobenzene

2-Bromo-4-cyclopropoxy-1-nitrobenzene

Katalognummer: B14831933
Molekulargewicht: 258.07 g/mol
InChI-Schlüssel: BSETXRYUCUZBNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3 It is a substituted benzene derivative, characterized by the presence of a bromine atom, a cyclopropoxy group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-1-nitrobenzene typically involves multiple steps, starting from benzene or a substituted benzene derivative. One common synthetic route includes:

    Bromination: The addition of the bromine atom (Br) to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-cyclopropoxy-1-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution. the bromine atom can be replaced by other substituents under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) under suitable conditions.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: Sn/HCl or catalytic hydrogenation

    Nucleophilic Substitution: NaOH, ROH, NH3

Major Products Formed

    Reduction: 2-Amino-4-cyclopropoxy-1-nitrobenzene

    Nucleophilic Substitution: 2-Hydroxy-4-cyclopropoxy-1-nitrobenzene, 2-Alkoxy-4-cyclopropoxy-1-nitrobenzene

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-cyclopropoxy-1-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-cyclopropoxy-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, making it less reactive towards electrophiles. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-fluoro-1-nitrobenzene
  • 2-Bromo-1-cyclopropoxy-4-nitrobenzene
  • 2-Bromo-4-methoxy-1-nitrobenzene

Uniqueness

2-Bromo-4-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the bromine, nitro, and cyclopropoxy groups makes it a versatile intermediate for various chemical syntheses and applications.

Eigenschaften

Molekularformel

C9H8BrNO3

Molekulargewicht

258.07 g/mol

IUPAC-Name

2-bromo-4-cyclopropyloxy-1-nitrobenzene

InChI

InChI=1S/C9H8BrNO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2

InChI-Schlüssel

BSETXRYUCUZBNF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.